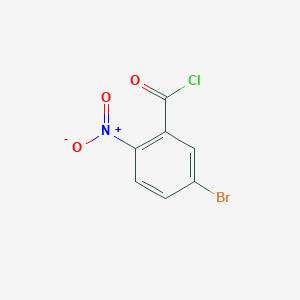
2-(4-Bromophenoxy)-3-nitropyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Azaphenoxazine Derivatives : Takahashi and Yoneda (1958) demonstrated the synthesis of azaphenoxazine derivatives using compounds similar to 2-(4-Bromophenoxy)-3-nitropyridine, highlighting its utility in creating heterocyclic compounds (Takahashi & Yoneda, 1958).
Crystal Structure Analysis : Cao et al. (2011) explored the synthesis and crystal structures of compounds related to this compound, providing insights into its potential in crystallography and molecular design (Cao et al., 2011).
Reactivity and Chemical Properties
Influence of Solvent on Reactivity : Hertog and Jouwersma (1953) studied the reactivity of nitropyridine derivatives in different solvents, which is crucial for understanding the chemical behavior of similar compounds like this compound (Hertog & Jouwersma, 1953).
Vibrational Spectral Studies : Balachandran et al. (2012) conducted conformational stability and vibrational spectral studies on nitropyridine derivatives, which could be relevant for understanding the physical and chemical properties of this compound (Balachandran, Lakshmi, & Janaki, 2012).
Applications in Synthesis and Material Science
Synthesis of Isoxazolones and Imidazopyridines : Khalafy et al. (2002) reported the synthesis of isoxazolones and imidazopyridines using nitropyridine derivatives, suggesting potential applications of this compound in synthesizing novel compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).
Development of Fluorescent Probes : Singh et al. (2020) developed aminoethylpyridine-based fluorescent probes using nitropyridine derivatives. This indicates a potential application of this compound in the development of chemical sensors or probes (Singh, Thakur, Raj, & Pandey, 2020).
Quantum Mechanical and Spectroscopic Studies
- Quantum Mechanical and Docking Studies : Abraham, Prasana, and Muthu (2017) conducted quantum mechanical, spectroscopic, and docking studies on a similar nitropyridine compound, which could be analogous to studies that can be done on this compound (Abraham, Prasana, & Muthu, 2017).
Wirkmechanismus
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties
Mode of Action
It’s worth noting that the compound’s interaction with its targets could involve molecular interactions based on its molecular structure with activated functional groups or its unique physicochemical properties .
Biochemical Pathways
Related compounds have been synthesized and characterized, suggesting potential involvement in various biochemical processes .
Result of Action
Related compounds have been studied for their potential anti-cancer properties , suggesting that 2-(4-Bromophenoxy)-3-nitropyridine may have similar effects.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKHGINUZQHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)













